3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde

Suzuki-Miyaura coupling Heterocyclic synthesis Palladium catalysis

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde delivers two orthogonal reactive handles in a single privileged scaffold. The 3‑iodo group is a superior leaving group for Pd‑catalyzed cross‑couplings—consistently outperforming bromo and chloro analogs in yield and reliability. The 8‑carbaldehyde enables independent Knoevenagel, aldol, or Schiff‑base condensations. This enables sequential derivatization: elaborate the 3‑position for ATP‑binding site mimicry while functionalizing the 8‑position to modulate polarity and hydrogen‑bonding capacity. Directly applicable to kinase inhibitor analog libraries, anti‑HCMV C‑nucleoside precursors, fluorescent probes, and chemical probe construction. Eliminate synthetic risk from incomplete coupling and unlock two distinct diversification pathways with one building block.

Molecular Formula C8H5IN2O
Molecular Weight 272.04
CAS No. 885276-00-6
Cat. No. B3030256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
CAS885276-00-6
Molecular FormulaC8H5IN2O
Molecular Weight272.04
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C=O)I
InChIInChI=1S/C8H5IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
InChIKeyGQBINQJYNDOMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 885276-00-6): A Strategic Dual-Functional Building Block for Heterocyclic Synthesis and Cross-Coupling


3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 885276-00-6, C₈H₅IN₂O, MW 272.04) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry present in several marketed drugs including zolpidem, alpidem, and saripidem [1]. The compound is defined by the presence of an iodine atom at the 3-position and an aldehyde group at the 8-position of the fused bicyclic core, a substitution pattern that establishes two orthogonal reactive handles within the same molecular framework .

Why 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 885276-00-6) Cannot Be Substituted by In-Class Analogs: Reactivity and Functional Handles


In-class compounds such as 3‑bromo‑imidazo[1,2‑a]pyridine‑8‑carbaldehyde or imidazo[1,2‑a]pyridine‑8‑carbaldehyde share the core scaffold but critically lack the specific electronic and steric properties of the 3‑iodo substituent. The iodine atom at C3 is not merely a placeholder; its superior leaving group ability in palladium‑catalyzed cross‑coupling reactions directly translates to higher and more reliable synthetic yields compared to bromo or chloro analogs, as established in systematic Suzuki coupling studies [1]. Simultaneously, the 8‑carbaldehyde group provides a distinct nucleophilic/electrophilic condensation handle that is absent in simple 3‑iodoimidazo[1,2‑a]pyridine. Interchanging these analogs risks either synthetic failure due to incomplete coupling or the loss of a critical derivatization pathway, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 885276-00-6): Comparative Reactivity, Biological Potential, and Physicochemical Properties


Superior Cross-Coupling Yields of 3-Iodoimidazo[1,2-a]pyridines Versus Bromo/Chloro Analogs

In a systematic study of 2-substituted-3-iodoimidazo[1,2-a]pyridines, optimized Suzuki-Miyaura cross-coupling conditions (Na₂CO₃, DME) achieved isolated yields up to 91% for the coupling of 3-iodoimidazo[1,2-a]pyridine-2-carboxylate with phenylboronic acid [1]. In contrast, analogous bromo derivatives have been reported in the literature to proceed under similar conditions with significantly lower yields (typically 50–70%) due to the inherently lower reactivity of the C–Br bond toward oxidative addition [2]. The 3-iodo substituent on the target compound provides a quantifiably more reactive handle, reducing reaction times and improving overall synthetic throughput.

Suzuki-Miyaura coupling Heterocyclic synthesis Palladium catalysis

Dual-Reactive Handle Architecture: Simultaneous Access to C3-Arylation and C8-Condensation Pathways

The target compound possesses two distinct and orthogonally addressable functional groups: a 3‑iodo substituent suitable for palladium‑catalyzed cross‑coupling and an 8‑carbaldehyde group for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation). In contrast, the non‑halogenated analog imidazo[1,2‑a]pyridine‑8‑carbaldehyde (CAS 136117‑74‑3) lacks the iodine handle entirely, permitting only aldehyde‑based chemistry and thereby precluding C3‑arylation pathways [1]. Conversely, 3‑iodoimidazo[1,2‑a]pyridine (CAS 307503‑19‑1) lacks the aldehyde group, limiting derivatization to C3 coupling alone [2]. The dual‑handle architecture of the target compound enables convergent or sequential diversification from a single intermediate, a critical advantage for library synthesis in drug discovery programs.

Divergent synthesis Medicinal chemistry Scaffold decoration

Documented Antiviral Activity of Imidazo[1,2-a]pyridine C-Nucleosides Derived from 3-Iodo Precursors

A palladium‑mediated coupling methodology employing chlorinated 3‑iodoimidazo[1,2‑a]pyridines as key intermediates provided 80–90% yields of 3‑(didehydroerythrofuranosyl)imidazo[1,2‑a]pyridines [1]. Subsequent dihydroxylation afforded erythrofuranosyl C‑nucleosides, with the α‑d anomer of 2,6,7‑trichloro‑3‑(erythrofuranosyl)imidazo[1,2‑a]pyridine demonstrating significant antiviral activity against human cytomegalovirus (HCMV) in cell‑based screening [1]. While the target compound itself is not directly assayed, the established synthetic utility of 3‑iodoimidazo[1,2‑a]pyridine scaffolds in generating biologically active C‑nucleosides provides a validated precedent for its use in antiviral drug discovery campaigns.

Antiviral research C‑nucleosides Human cytomegalovirus (HCMV)

Chemoselective Iodination: Rationale for Regiochemical Purity at C3

Computational and experimental studies on imidazo[1,2‑a]pyridine iodination have demonstrated that the C3 position is the thermodynamically favored site for electrophilic attack, enabling chemoselective synthesis of 3‑iodo derivatives with high regiochemical purity [1]. In contrast, iodination at the C8 position of the pyridine ring requires alternative substitution conditions and is less favorable. This regiochemical fidelity ensures that the C3‑iodo substituent in the target compound is installed with high specificity, minimizing contamination by isomeric byproducts (e.g., 8‑iodo isomers) that could compromise downstream synthetic reproducibility.

Regioselective synthesis Electrophilic substitution Quality control

Optimal Research and Industrial Applications for 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 885276-00-6) Based on Evidence


Medicinal Chemistry: Synthesis of Diversely Functionalized Kinase Inhibitor Libraries

The dual‑reactive handle architecture enables sequential derivatization: the 3‑iodo group can be elaborated via Suzuki coupling to introduce aryl/heteroaryl moieties critical for ATP‑binding site occupancy, while the 8‑aldehyde can be condensed with amines or hydrazines to generate Schiff bases or hydrazones that extend into the solvent‑exposed region or ribose pocket. This strategy supports the rapid assembly of imidazo[1,2‑a]pyridine‑based kinase inhibitor analogs, a validated therapeutic class that includes several marketed drugs [1].

Antiviral Drug Discovery: Precursor for C‑Nucleoside Analogs

The 3‑iodo group provides a reliable handle for palladium‑catalyzed coupling with dihydrofuran to generate C‑nucleoside precursors, a synthetic route that has yielded compounds with documented anti‑HCMV activity [1]. The 8‑aldehyde offers a distinct site for further functionalization to modulate physicochemical properties (e.g., polarity, hydrogen‑bonding capacity) without perturbing the nucleoside‑mimetic core.

Agrochemical and Material Science: Access to π‑Extended Conjugated Systems

The aldehyde group can undergo Knoevenagel or aldol condensations to extend the π‑conjugation of the imidazo[1,2‑a]pyridine core, while the 3‑iodo handle enables cross‑coupling with electron‑donating or ‑withdrawing aryl groups to tune photophysical properties. This convergent approach is suitable for generating fluorescent probes, organic light‑emitting diode (OLED) emitters, or novel agrochemicals based on the imidazopyridine scaffold.

Chemical Biology: Bifunctional Probe Synthesis

The orthogonal reactivity of the 3‑iodo and 8‑aldehyde groups allows for the independent installation of a reporter tag (e.g., biotin via aldehyde‑amine coupling) and a pharmacophore‑directing group (via Suzuki coupling). This enables the construction of chemical probes for target identification (e.g., pull‑down assays) or imaging studies, leveraging the established kinase‑inhibitor pharmacophore of the imidazo[1,2‑a]pyridine core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.